An In-depth Technical Guide to the Core Chemical Properties of Isonicotinic Acid
An In-depth Technical Guide to the Core Chemical Properties of Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a fundamental heterocyclic organic compound with significant importance in the pharmaceutical and chemical industries. It serves as a key precursor in the synthesis of numerous drugs, most notably the anti-tuberculosis agent isoniazid. This technical guide provides a comprehensive overview of the core chemical properties of isonicotinic acid, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in their understanding and application of this versatile molecule.
Chemical Identity and Structure
Isonicotinic acid is an isomer of nicotinic acid (vitamin B3), with the carboxylic acid group located at the 4-position of the pyridine ring. This seemingly minor structural difference significantly impacts its chemical and biological properties.
| Identifier | Value |
| IUPAC Name | Pyridine-4-carboxylic acid[1] |
| Synonyms | 4-Pyridinecarboxylic acid, 4-Carboxypyridine, γ-Picolinic acid[1] |
| CAS Number | 55-22-1[1][2] |
| Molecular Formula | C₆H₅NO₂[2][3] |
| Molecular Weight | 123.11 g/mol [1][2] |
| SMILES | C1=CN=CC=C1C(=O)O[1] |
| InChI | InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)[1] |
Physicochemical Properties
The physicochemical properties of isonicotinic acid are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[4][5] |
| Melting Point | 310 - 319 °C (sublimes)[2][6] |
| Boiling Point | 260 °C at 15 mmHg[7] |
| pKa (acidic) | 1.77[1], 3.73[8], 4.96[9] |
| pKa (basic) | 2.35[8] |
| Water Solubility | 5.2 g/L at 20 °C[5], Sparingly soluble in cold water, more soluble in hot water[6][9] |
| Organic Solvent Solubility | Soluble in hot ethanol; practically insoluble in alcohol, benzene, and ether[6][9] |
| Vapor Pressure | 0.00789 mmHg[1] |
| LogP | 0.32[10] |
| Stability | Stable under normal temperatures and pressures[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of isonicotinic acid.
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 14 (s, 1H, COOH), 8.79 (d, 2H), 7.83 (d, 2H)[11] |
| ¹³C NMR (DMSO-d₆) | Data not explicitly found in search results. |
| Infrared (IR) Spectroscopy (KBr disc) | Key peaks corresponding to C=O, C=N, and O-H vibrational modes. Specific peak positions not detailed in search results. |
| UV-Vis Spectroscopy (in acidic mobile phase) | λmax: 214 nm, 264 nm[10][11] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of the chemical properties of isonicotinic acid.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of isonicotinic acid.
Methodology:
-
Preparation of Isonicotinic Acid Solution: Accurately weigh a sample of isonicotinic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the isonicotinic acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa. For polyprotic acids, multiple inflection points may be observed.
Measurement of Aqueous Solubility by Shake-Flask Method
Objective: To determine the solubility of isonicotinic acid in water at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid isonicotinic acid to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a non-reactive filter (e.g., PTFE).
-
Quantification: Analyze the concentration of isonicotinic acid in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax.
-
Calculation: The determined concentration represents the aqueous solubility of isonicotinic acid at the specified temperature.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve a small amount (typically 5-10 mg) of isonicotinic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11][12] A common concentration is approximately 20 mg/mL.[13]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Objective: To identify the functional groups present in isonicotinic acid.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of dry isonicotinic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Objective: To determine the wavelengths of maximum absorbance (λmax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of isonicotinic acid in a suitable solvent (e.g., water, ethanol, or an acidic mobile phase for HPLC). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (as a blank) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs (λmax).
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action of Isoniazid (an Isonicotinic Acid Derivative)
Isonicotinic acid is the metabolic precursor to isoniazid, a cornerstone drug in the treatment of tuberculosis. The mechanism of action of isoniazid involves its activation within the mycobacterium to inhibit cell wall synthesis.
Caption: Mechanism of action of isoniazid, a derivative of isonicotinic acid.
Experimental Workflow: Synthesis of Isoniazid from Isonicotinic Acid
The synthesis of isoniazid from isonicotinic acid is a common laboratory and industrial process. A typical workflow involves esterification followed by hydrazinolysis.
Caption: General experimental workflow for the synthesis of isoniazid.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of isonicotinic acid, tailored for a scientific audience. The structured presentation of quantitative data, coupled with detailed experimental protocols and visual representations of its biological relevance and synthetic application, offers a valuable resource for researchers in drug discovery and chemical synthesis. A thorough understanding of these core properties is essential for the effective utilization of isonicotinic acid in the development of new therapeutic agents and other advanced materials.
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 3. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 11. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]
